2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid

Übersicht

Beschreibung

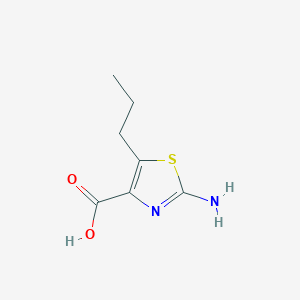

2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid is an organic compound with the molecular formula C7H10N2O2S. It belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of an amino group, a propyl group, and a carboxylic acid group attached to a thiazole ring.

Vorbereitungsmethoden

The synthesis of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with propyl bromide in the presence of a base, followed by carboxylation using carbon dioxide . The reaction conditions typically include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields .

Analyse Chemischer Reaktionen

Amidation and Esterification Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

-

Example : Coupling with 3,4,5-trimethoxyaniline using HOBt and HCTU yields biologically active amides with potential kinase inhibition .

Decarboxylation

Thermal or basic conditions promote CO₂ elimination:

| Conditions | Product | Notes | Source |

|---|---|---|---|

| Pyridine, Δ (120°C) | 2-Amino-5-propylthiazole | Retains amino and propyl groups; ring remains intact |

-

Decarboxylation is often accompanied by side reactions unless strictly controlled.

Amino Group Modifications

The primary amine at position 2 participates in:

Acylation

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions yields imine derivatives, which are intermediates in heterocyclic synthesis .

Electrophilic Aromatic Substitution

The electron-rich thiazole ring directs electrophiles to specific positions:

| Reaction | Reagents | Position Modified | Product | Source |

|---|---|---|---|---|

| Bromination | NBS, CCl₄ | C-5 (propyl adjacent) | 5-Bromo-2-amino-thiazole-4-carboxylic acid | |

| Nitration | HNO₃/H₂SO₄ | C-5 | Nitro-substituted derivatives |

Oxidation

-

The amino group oxidizes to nitro under strong conditions (e.g., KMnO₄/H⁺), forming 2-nitro-5-propyl-thiazole-4-carboxylic acid.

-

Thiazole ring oxidation is less common but possible under harsh conditions (e.g., H₂O₂/Fe³⁺).

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering bioactivity.

Salt Formation

The carboxylic acid reacts with bases (e.g., NaOH, NH₃) to form water-soluble salts, enhancing bioavailability.

Heterocyclic Condensations

The compound serves as a precursor in multi-component reactions:

-

Example : Reacts with thiourea and aldehydes to form pyrimidine or pyran hybrids with antimicrobial activity .

Key Challenges and Considerations

-

Regioselectivity : The propyl group at C-5 sterically hinders electrophilic attacks, favoring C-5 substitutions only under directed

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

APTCA belongs to the thiazole family of compounds, which are known for their wide-ranging biological activities. The compound exhibits the following key biochemical properties:

- Enzyme Interaction : APTCA has been shown to interact with various enzymes, particularly topoisomerase II, which is crucial for DNA replication and repair. This interaction can lead to the induction of apoptosis in cancer cells by causing DNA damage and disrupting the cell cycle.

- Cellular Effects : The compound influences cellular processes such as gene expression and metabolism. It has demonstrated antimicrobial and anticancer properties, making it a candidate for therapeutic applications .

Scientific Research Applications

APTCA has several notable applications across different scientific disciplines:

Medicinal Chemistry

- Anticancer Agent : Research indicates that APTCA and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown promising results against HepG2 liver cancer and PC12 neuroblastoma cell lines .

- Antimicrobial Properties : The compound demonstrates activity against a range of pathogens, including bacteria and fungi. Its potential as an antimicrobial agent is being investigated for treating infections .

Agricultural Applications

- Pesticide Development : APTCA can serve as a building block for synthesizing agrochemicals, particularly those targeting plant pathogens. Its biological activity may enhance crop protection strategies.

Chemical Synthesis

Wirkmechanismus

The mechanism of action of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria by binding to ribosomal subunits . In cancer cells, the compound may induce apoptosis by activating caspase enzymes and disrupting mitochondrial function .

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:

2-Amino-1,3-thiazole-4-carboxylic acid: Lacks the propyl group, which may affect its biological activity and solubility.

2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid: Contains a methyl group instead of a propyl group, leading to differences in steric and electronic properties.

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid: Similar to the propyl derivative but with a shorter alkyl chain, which may influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can modulate its chemical and biological properties, making it a versatile compound for various applications.

Biologische Aktivität

2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid (CAS No. 899350-60-8) is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C₇H₈N₂O₂S

- Molecular Weight : 172.21 g/mol

- Structure : The thiazole ring contributes to the compound's reactivity and biological interactions.

This compound exhibits its biological effects primarily through interactions with enzymes and cellular pathways:

- Enzyme Interaction : It has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to the induction of apoptosis in cancer cells by causing DNA double-strand breaks.

- Cell Signaling : The compound influences various signaling pathways and gene expression, affecting cellular metabolism and promoting apoptosis in cancerous cells.

- Transport Mechanisms : It can be transported across cell membranes via specific transporters, which is critical for its biological activity.

Anticancer Activity

Research indicates that this compound has significant anticancer properties:

- Cytotoxicity Studies : It has shown promising results against several cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia), with effective IC50 values indicating its potential as a chemotherapeutic agent .

- Mechanism of Action : The compound induces apoptosis by disrupting the cell cycle and promoting DNA damage through topoisomerase inhibition.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- In vitro Studies : It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it could be effective in treating bacterial infections .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Staphylococcus aureus | 0.0098 |

Antifungal Activity

Preliminary studies indicate antifungal effects against Candida albicans with MIC values suggesting potential use in treating fungal infections .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was administered to human cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, confirming its effectiveness as an anticancer agent.

Study 2: Antimicrobial Assessment

A series of antimicrobial assays were conducted using the compound against multiple pathogens. The results showed significant inhibition of bacterial growth at low concentrations, supporting its potential application in antimicrobial therapies.

Eigenschaften

IUPAC Name |

2-amino-5-propyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-3-4-5(6(10)11)9-7(8)12-4/h2-3H2,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWNXVSKBCNPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.